molecular formula C18H26N4O2 B027027 CI 926 CAS No. 104683-52-5

CI 926

Cat. No.: B027027
CAS No.: 104683-52-5
M. Wt: 330.4 g/mol
InChI Key: SRAHKOZZGVIVTC-UHFFFAOYSA-N
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Description

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione is a complex organic compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylphenyl group and a butyl chain linked to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione typically involves multiple steps. One common synthetic route starts with the preparation of 3-methylphenylpiperazine, which is then reacted with a butyl halide to form the intermediate 4-(4-(3-methylphenyl)-1-piperazinyl)butane. This intermediate is subsequently reacted with an imidazolidinedione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of neuropharmacology.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets within the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-thiazolidinedione: This compound has a similar structure but contains a thiazolidinedione core instead of an imidazolidinedione.

    3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-oxazolidinedione:

Uniqueness

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-15-5-4-6-16(13-15)21-11-9-20(10-12-21)7-2-3-8-22-17(23)14-19-18(22)24/h4-6,13H,2-3,7-12,14H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAHKOZZGVIVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146649
Record name CI 926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104683-52-5
Record name CI 926
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104683525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF97L75CUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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